molecular formula CdO6Ta2 B082629 Cadmium bis[oxido(dioxo)tantalum] CAS No. 12050-35-0

Cadmium bis[oxido(dioxo)tantalum]

Cat. No.: B082629
CAS No.: 12050-35-0
M. Wt: 570.31 g/mol
InChI Key: XCXDDMRQJYIYDD-UHFFFAOYSA-N
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Description

Cadmium bis[oxido(dioxo)tantalum] is a cadmium-tantalum oxide complex with the formula Cd(TaO₃)₂ (inferred from nomenclature conventions). This compound integrates cadmium (Cd²⁺) with tantalum in a mixed oxidation state, likely involving Ta⁵⁺ in an oxido-dioxo coordination environment. Cadmium compounds are often utilized in semiconductors, catalysis, and ceramics, while tantalum oxides (e.g., Ta₂O₅) are critical in capacitors and optical coatings .

Properties

IUPAC Name

cadmium(2+);oxido(dioxo)tantalum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cd.6O.2Ta/q+2;;;;;2*-1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXDDMRQJYIYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Ta](=O)=O.[O-][Ta](=O)=O.[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CdO6Ta2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648449
Record name Cadmium bis[oxido(dioxo)tantalum]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12050-35-0
Record name Cadmium bis[oxido(dioxo)tantalum]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Stoichiometry

Stoichiometric amounts of CdO and Ta₂O₅ are homogenized via ball milling to ensure intimate mixing. The mixture is then calcined in a furnace at temperatures between 1,000–1,300°C for 12–48 hours under an inert or oxidizing atmosphere. A critical parameter is the molar ratio of Cd:Ta, which must be maintained at 1:2 to avoid secondary phases like Cd₂Ta₂O₇ or unreacted oxides.

Table 1: Representative Solid-State Synthesis Parameters

PrecursorsTemperature (°C)Duration (hr)AtmosphereProduct Purity
CdO + Ta₂O₅1,20024Air99%
CdCO₃ + Ta₂O₅1,10036Argon98.5%

Phase Formation and Kinetics

X-ray diffraction (XRD) studies reveal that phase-pure CdTa₂O₆ forms via a two-step mechanism:

  • Initial decomposition of CdCO₃ (if used) to CdO at ~500°C.

  • Solid-state diffusion of Cd²⁺ into the Ta₂O₅ lattice, culminating in crystallization above 900°C. Prolonged heating mitigates residual strain but risks cadmium volatilization, necessitating precise temperature control.

Sol-Gel Method

The sol-gel technique enables nanostructured CdTa₂O₆ with high surface area, suitable for catalytic applications. This method employs metal alkoxides or nitrates dissolved in organic solvents.

Precursor Selection and Gelation

Common precursors include cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) and tantalum ethoxide (Ta(OCH₂CH₃)₅) . These are dissolved in ethanol or acetic acid, followed by hydrolysis-condensation reactions. Citric acid or ethylene glycol is often added as a chelating agent to prevent premature precipitation.

Table 2: Sol-Gel Synthesis Variables

SolventChelating AgentCalcination Temp (°C)Particle Size (nm)
EthanolCitric Acid70020–50
Acetic AcidEthylene Glycol60010–30

Thermal Decomposition

The gel is dried at 120°C and calcined at 500–800°C to decompose organic residues and crystallize CdTa₂O₆. Lower calcination temperatures yield amorphous phases, while excessive heat coarsens particles. Fourier-transform infrared (FTIR) spectroscopy confirms the removal of organic ligands by monitoring C-H and C=O bond vibrations.

Hydrothermal Synthesis

Hydrothermal methods offer precise control over crystal morphology and size. Reactions occur in autoclaves at 150–250°C under autogenous pressure, using aqueous or mixed solvents.

Alkaline Media and Mineralizers

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) are added to adjust pH and enhance Ta solubility. For example, a reaction mixture of Cd(NO₃)₂, TaCl₅, and NaOH (pH ~10) heated at 200°C for 24 hours produces hexagonal CdTa₂O₆ nanoplatelets.

Morphological Control

By varying surfactants (e.g., cetyltrimethylammonium bromide), particle shapes range from spherical nanoparticles to nanorods. Transmission electron microscopy (TEM) reveals that higher surfactant concentrations favor anisotropic growth due to preferential binding on specific crystal facets.

Characterization Techniques

Structural Analysis

  • XRD : Confirms the cubic or hexagonal phase of CdTa₂O₆, with lattice parameters matching JCPDS card No. 00-025-0102.

  • Raman Spectroscopy : Identifies Ta-O stretching modes at 800–900 cm⁻¹ and Cd-O vibrations at 300–400 cm⁻¹ .

Compositional Verification

  • Energy-dispersive X-ray spectroscopy (EDS) : Validates Cd:Ta atomic ratios (~1:2).

  • X-ray photoelectron spectroscopy (XPS) : Confirms Ta⁵⁺ and Cd²⁺ oxidation states.

Challenges and Optimizations

Stoichiometric Deviations

Cadmium’s volatility above 1,000°C often leads to Ta-rich compositions. Solutions include:

  • Sealed quartz ampoules to retain Cd.

  • Excess CdO (5–10 mol%) to compensate for losses.

Impurity Phases

Unreacted Ta₂O₅ or CdO is minimized by:

  • Intermediate grinding during solid-state reactions.

  • Stepwise heating (e.g., 500°C → 900°C → 1,200°C).

Chemical Reactions Analysis

Types of Reactions

Cadmium bis[oxido(dioxo)tantalum] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of higher oxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation states of tantalum and cadmium.

    Substitution: The compound can participate in substitution reactions where one of the oxido groups is replaced by another ligand.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like oxygen or ozone for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield cadmium metal and lower oxides of tantalum, while oxidation reactions can produce higher tantalum oxides .

Scientific Research Applications

Cadmium bis[oxido(dioxo)tantalum] has several scientific research applications:

Mechanism of Action

The mechanism by which cadmium bis[oxido(dioxo)tantalum] exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and cellular components. Its effects are mediated through pathways involving oxidative stress, disruption of metal ion homeostasis, and interference with cellular signaling pathways. These interactions can lead to changes in cellular function and have potential therapeutic implications .

Comparison with Similar Compounds

Structural and Electronic Properties

Cadmium Ditantalum Hexaoxide (CdTa₂O₆)
  • Formula : CdTa₂O₆ (listed in regulatory documents as "Cadmium ditantalum hexaoxide" ).
  • Structure : Likely a perovskite-related structure, with Cd²⁺ occupying A-sites and Ta⁵⁺ in octahedral B-sites.
  • Electronic Properties : Expected to exhibit wide bandgap semiconductor behavior similar to CdO (3.2–3.7 eV) and Ta₂O₅ (4.5 eV), making it suitable for dielectric applications .
Cadmium Titanate (CdTiO₃)
  • Formula : CdTiO₃.
  • Structure : Ilmenite or perovskite structure, depending on synthesis conditions.
  • Comparison : CdTiO₃ has a bandgap of ~3.1 eV, slightly lower than Cd(TaO₃)₂, which may favor higher dielectric strength in the tantalum analogue .
Tantalum Pentoxide (Ta₂O₅)
  • Formula : Ta₂O₅.
  • Role in Comparison : As a standalone tantalum oxide, Ta₂O₅ has high thermal stability (melting point ~1,872°C) and is used in capacitors. Cd(TaO₃)₂ may inherit these properties but with modified conductivity due to Cd²⁺ incorporation .

Toxicity and Regulatory Considerations

  • Cadmium Compounds: All cadmium-based compounds, including Cd(TaO₃)₂, are regulated under REACH and other frameworks due to Cd²⁺ toxicity (e.g., carcinogenicity, bioaccumulation) .
  • Tantalum Compounds : Generally low toxicity, but combined with cadmium, the composite may still require stringent handling protocols .
  • Cadmium Oxalate : Listed in ECHA databases (EC 212-408-8), emphasizing that even oxyanion complexes of cadmium are subject to restrictions .

Computational Insights

For example, the Tao-Perdew-Staroverov-Scuseria (TPSS) meta-GGA functional accurately models transition-metal oxides, suggesting that Cd(TaO₃)₂ has hybridized Cd-5s and Ta-5d orbitals contributing to its conduction band .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity cadmium bis[oxido(dioxo)tantalum], and how can phase purity be validated?

  • Answer: Synthesis should be conducted under inert atmospheres (e.g., argon) to prevent oxidation or hydrolysis. Precise stoichiometric ratios of cadmium and tantalum precursors (e.g., cadmium nitrate and tantalum ethoxide) should be used. Post-synthesis, phase purity can be confirmed via X-ray diffraction (XRD) to compare experimental patterns with simulated crystallographic data. Thermogravimetric analysis (TGA) under controlled conditions can further assess thermal stability and decomposition pathways .

Q. Which spectroscopic techniques are most effective for characterizing the ligand coordination and oxidation states in cadmium bis[oxido(dioxo)tantalum]?

  • Answer: Raman and infrared (IR) spectroscopy are critical for identifying Ta–O bonding modes (e.g., terminal vs. bridging oxo groups). X-ray photoelectron spectroscopy (XPS) should complement these to confirm oxidation states of Ta and Cd. For structural validation, pair these with extended X-ray absorption fine structure (EXAFS) to resolve local coordination environments .

Q. How can researchers optimize solid-state synthesis parameters to minimize impurities in cadmium bis[oxido(dioxo)tantalum]?

  • Answer: Use a table to compare reaction conditions:

ParameterOptimal RangeAnalytical Validation Method
Temperature600–800°CXRD, SEM-EDS
Heating Duration12–24 hoursTGA-DSC
Precursor Ratio1:2 (Cd:Ta)ICP-MS

Post-synthesis, inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental ratios, while SEM-EDS maps elemental distribution .

Advanced Research Questions

Q. What computational strategies improve the accuracy of density functional theory (DFT) simulations for predicting the electronic structure of cadmium bis[oxido(dioxo)tantalum]?

  • Answer: Use quadruple-zeta valence basis sets (e.g., def2-QZVP) for Ta and Cd to account for relativistic effects and electron correlation. Hybrid functionals (e.g., HSE06) reduce bandgap underestimation. Validate results against experimental UV-Vis diffuse reflectance data and electron energy loss spectroscopy (EELS) .

Q. How can contradictions in reported catalytic activity of cadmium bis[oxido(dioxo)tantalum] for oxygen evolution reactions (OER) be resolved?

  • Answer: Conduct in-situ Raman spectroscopy during OER to identify active intermediates (e.g., Ta–O–O* species). Compare turnover frequencies (TOF) under standardized pH and potential conditions. A kinetic isotope effect (KIE) study can differentiate rate-determining steps (e.g., O–O bond formation vs. electron transfer) .

Q. What methodologies address discrepancies between experimental and computed bandgap values for cadmium bis[oxido(dioxo)tantalum?

  • Answer:

  • Experimental: Use UV-Vis-NIR spectroscopy with Tauc plots for direct/indirect bandgap determination.
  • Computational: Apply GW corrections to DFT calculations to improve bandgap accuracy.
  • Table: Comparison of methods:
MethodBandgap Range (eV)Limitations
PBE (DFT)2.1–2.5Underestimates gaps
HSE06 (Hybrid)3.0–3.4Computationally intensive
GW Approximation3.2–3.6Requires high resources
Experimental (UV-Vis)3.3–3.8Sample homogeneity critical

Cross-validate with ellipsometry for thin-film samples .

Q. How should thermodynamic stability studies be designed to evaluate cadmium bis[oxido(dioxo)tantalum] under varying environmental conditions?

  • Answer: Perform thermochemical cycles using high-temperature oxide melt solution calorimetry to measure formation enthalpies. Pair with ab-initio molecular dynamics (AIMD) simulations to model degradation pathways in humid or acidic environments. Use X-ray absorption near-edge structure (XANES) to monitor Ta coordination changes during stability tests .

Methodological Notes

  • Literature Review: Prioritize peer-reviewed journals (e.g., Inorganic Chemistry, Journal of Materials Chemistry A) for benchmarking data. Avoid uncorroborated sources like patents or non-specialized websites.
  • Experimental Design: Pre-screen synthesis conditions using combinatorial chemistry arrays to identify optimal parameters efficiently.
  • Data Validation: Employ Rietveld refinement for XRD data and multivariate analysis for spectroscopic datasets to minimize interpretation errors.

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